molecular formula C10H15NS B2434160 4-(Tert-butylsulfanyl)aniline CAS No. 16463-18-6

4-(Tert-butylsulfanyl)aniline

Cat. No.: B2434160
CAS No.: 16463-18-6
M. Wt: 181.3
InChI Key: RIVJAEWJKBJWRF-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)aniline is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a tert-butylsulfanyl group attached to the para position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-chloronitrobenzene with tert-butylthiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using a reducing agent like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: this compound from nitro precursor.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis
4-(Tert-butylsulfanyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features can enhance the bioactivity and specificity of drug candidates.

  • Example : It has been utilized in the development of anti-inflammatory and anticancer agents, where modifications to the aniline ring can lead to improved therapeutic profiles.

Materials Science

Development of Novel Materials
This compound is also employed in materials science for creating new materials with specific electronic or optical properties. Its ability to form stable complexes makes it suitable for applications in organic electronics and photonic devices.

  • Example : Research has shown that derivatives of this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) due to their favorable charge transport properties.

Biological Studies

Enzyme Interaction Studies
In biological research, this compound is used as a probe to study enzyme interactions and mechanisms. Its modifications can help elucidate the role of specific functional groups in enzyme activity.

  • Case Study : A study demonstrated that derivatives of this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential roles as enzyme inhibitors or activators.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.
  • Anti-inflammatory Effects
    In murine models, compounds derived from this compound showed significant reductions in paw edema compared to control groups, indicating potential anti-inflammatory properties.
  • Cancer Cell Proliferation
    In vitro assays using breast cancer cell lines demonstrated that derivatives inhibited cell growth by approximately 50% at a concentration of 10 µM, showcasing their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

4-(Tert-butylsulfanyl)aniline can be compared with other similar compounds, such as:

    4-(Methylsulfanyl)aniline: Similar structure but with a methyl group instead of a tert-butyl group.

    4-(Ethylsulfanyl)aniline: Similar structure but with an ethyl group instead of a tert-butyl group.

    4-(Isopropylsulfanyl)aniline: Similar structure but with an isopropyl group instead of a tert-butyl group.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules.

Biological Activity

4-(Tert-butylsulfanyl)aniline, with the molecular formula C10H15NS and CAS number 16463-18-6, is an organic compound notable for its potential biological activities. This compound features a tert-butylsulfanyl group attached to an aniline ring, which influences its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

  • Molecular Weight : 181.30 g/mol
  • Structure : The compound consists of a tert-butyl group (C4H9) attached to a sulfanyl group (S) linked to an aniline (C6H4NH2) structure.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reactive Intermediates Formation : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may interact with various biomolecules, potentially leading to cytotoxic effects or modulation of enzymatic activities.
  • Hydrogen Bonding : The aniline moiety can participate in hydrogen bonding with enzymes and receptors, influencing their activity and function.
  • Electrophilic Substitution : The compound can engage in electrophilic aromatic substitution reactions, which may modify its biological profile by introducing new functional groups.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of developing new antibiotics .
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, which may protect cells from oxidative stress by scavenging free radicals.
  • Pharmacological Applications : The compound is being investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry due to its ability to modulate biological pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
4-(Methylsulfanyl)anilineMethyl group instead of tert-butylAntimicrobial and anti-inflammatory properties reported
4-(Ethylsulfanyl)anilineEthyl group instead of tert-butylSimilar antimicrobial activity observed
4-(Isopropylsulfanyl)anilineIsopropyl group instead of tert-butylVariations in reactivity and biological effects

The presence of the bulky tert-butyl group in this compound may enhance its lipophilicity and alter its interaction with biological membranes compared to its analogs.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various sulfanyl derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus, suggesting a potential pathway for developing new antimicrobial agents .
  • Cellular Interaction Studies : Research involving living cell models has demonstrated that compounds with similar structures can effectively modify cell surface properties without compromising cell viability, indicating potential applications in drug delivery systems .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(Tert-butylsulfanyl)aniline, and how can purity be optimized?

A common method involves nucleophilic substitution, where tert-butylthiol reacts with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Purity optimization includes recrystallization from ethanol-water mixtures or column chromatography using silica gel and hexane/ethyl acetate gradients. Monitoring reaction progress via TLC (Rf ≈ 0.3–0.5 in 3:7 ethyl acetate/hexane) ensures intermediate isolation .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm for CH₃, singlet) and aromatic protons (δ ~6.5–7.2 ppm, para-substitution pattern) .
  • FT-IR : Stretching vibrations for S-C (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 195 (M⁺) and fragmentation patterns confirming the sulfanyl group .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXS-97 for structure solution and SHELXL-2018 for refinement) can determine bond lengths, angles, and torsional conformations. For example, tert-butyl groups often exhibit steric hindrance, leading to deviations in dihedral angles (e.g., 26.7° in analogous sulfonamide derivatives ). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. Advanced: What computational methods validate experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, electronic properties, and vibrational spectra. Comparing computed vs. experimental bond lengths (e.g., C-S: 1.77 Å calc. vs. 1.79 Å exp.) and angles (e.g., C-S-C: 104° calc. vs. 103° exp.) identifies discrepancies caused by crystal packing or solvent effects . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts contributing ~12% to crystal packing ).

Q. Advanced: How do UV-Vis spectra correlate with DFT-derived electronic transitions?

Experimental UV-Vis spectra (λmax ≈ 270 nm in ethanol) align with TD-DFT calculations of electronic excitations, such as HOMO→LUMO transitions involving the aniline ring and sulfanyl group. Oscillator strengths >0.1 indicate allowed transitions, while deviations >10 nm may suggest solvent polarity effects or aggregation .

Q. Advanced: How to address contradictions between experimental and computational data?

For bond-length mismatches (e.g., C-C aromatic bonds: 1.39 Å calc. vs. 1.37 Å exp.), consider:

  • Crystal Packing : Intermolecular forces (e.g., hydrogen bonding) distort geometries .
  • Basis Set Limitations : Larger basis sets (e.g., cc-pVTZ) improve accuracy for sulfur-containing systems .
  • Thermal Motion : Refinement with anisotropic displacement parameters (ADPs) in SCXRD reduces errors .

Q. Advanced: What role does this compound play in materials science?

It serves as a precursor for:

  • Conductive Polymers : Thioether linkages enhance thermal stability in polyaniline derivatives .
  • Metal-Organic Frameworks (MOFs) : Sulfur coordination to transition metals (e.g., Cu²⁺) enables porous architectures .

Q. Advanced: What safety protocols are essential for handling this compound?

  • Toxicity : Potential mutagenicity (analogous to aromatic amines); use PPE and fume hoods .
  • Storage : Under nitrogen at 4°C to prevent oxidation of the sulfanyl group .

Properties

IUPAC Name

4-tert-butylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJAEWJKBJWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16463-18-6
Record name 4-(tert-butylsulfanyl)aniline
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